S23906-1

Description

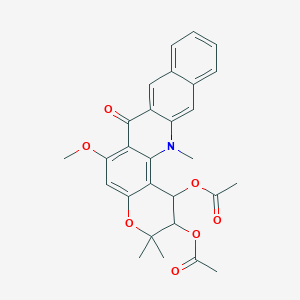

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO7/c1-14(30)34-26-23-21(36-28(3,4)27(26)35-15(2)31)13-20(33-6)22-24(23)29(5)19-12-17-10-8-7-9-16(17)11-18(19)25(22)32/h7-13,26-27H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASYWNFOHKQIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Molecular and Cellular Mechanisms of Action of S23906 1

DNA Interaction Profile and Biochemical Consequences

The interaction of S23906-1 with DNA is characterized by specific binding to guanine (B1146940) residues within the minor groove, which triggers a cascade of biochemical consequences impacting DNA structure and function. chemspider.comnih.govchemspider.com

Alkylation Specificity: Guanine N2 Position in Minor Groove

This compound exhibits a distinct alkylation specificity, primarily targeting the N2 position of guanine bases. chemspider.comnih.govchemspider.com Unlike many common alkylating agents that react with the N7 position of guanine in the major groove, this compound's preference for the minor groove and the guanine N2 position is a key feature of its mechanism. chemspider.comchemspider.com Studies using oligonucleotide duplexes, including those with inosines substituted for guanines, have confirmed the specific reactivity of this compound with the guanine 2-amino group exposed in the minor groove.

DNA Structural Perturbations

The covalent binding of this compound to DNA induces significant structural changes in the double helix. These perturbations are crucial to its biological activity and differentiate it from DNA-stabilizing agents. chemspider.com

A notable consequence of this compound alkylation is the local destabilization and opening of the DNA double helix. chemspider.comnih.gov This contrasts with the effects of many other DNA-interacting compounds, such as intercalators or some alkylating agents like ET-743, which tend to stabilize the DNA helix. chemspider.com The destabilization induced by this compound has been observed through various biochemical and spectroscopic approaches, including fluorescence measurements and nuclease S1 mapping. While some DNA unwinding is associated with certain DNA modifications, the local helix opening induced by this compound appears to be a unique characteristic among minor groove alkylators. nih.govchemspider.com

The local destabilization of the DNA helix caused by this compound leads to the formation of single-stranded DNA (ssDNA) portions. chemspider.com This drug-induced unwinding exposes regions of ssDNA that are typically more susceptible to recognition by cellular proteins, including those involved in DNA repair and replication. The formation of alkylated ssDNA has been demonstrated experimentally, highlighting a significant structural consequence of this compound binding.

This compound is administered as a racemate of its cis-diacetylated enantiomers. Research has shown that the stereoisomeric configuration of this compound significantly influences its interaction with DNA and the resulting helix destabilization. chemspider.com Studies comparing the pure cis-enantiomers revealed that the orientation of the acetate (B1210297) group on the asymmetric carbon at the C1 position leads to differing degrees of local DNA opening. This stereochemistry-dependent DNA destabilization correlates with variations in cellular and antitumor activities, suggesting that the specific structural perturbation induced by each enantiomer plays a role in its biological effect.

Induction of Single-Stranded DNA Formation

Formation of Covalent DNA Adducts

The interaction between this compound and guanine residues results in the formation of stable covalent DNA adducts. nih.govchemspider.com These are primarily monofunctional adducts formed through the alkylation of the guanine N2 position. nih.govchemspider.com The formation of these covalent complexes is considered a key molecular event underlying the cellular effects of this compound. The alkylation process involves the release of an acetate group, and two types of adducts can potentially form depending on whether deacetylation occurs before or during the alkylation of guanine. chemspider.com These covalent adducts can interfere with essential DNA processes such as replication and transcription, contributing to the downstream cellular consequences of this compound exposure. chemspider.com

Cell Cycle Regulation and DNA Synthesis Modulation

This compound significantly impacts the cell cycle, leading to specific arrest phenotypes and inhibiting DNA synthesis. nih.govaacrjournals.org These effects are closely linked to alterations in the levels of key cell cycle regulatory proteins, such as Cyclin E. nih.govaacrjournals.orgnih.gov

Cell Cycle Arrest Phenotypes (S-phase and G2/M phase)

This compound induces cell cycle arrest in both S-phase and G2/M phase, depending on the concentration. At concentrations of 1 µM and below, this compound causes a partially reversible arrest in the G2+M phases in HT29 cells. nih.govcapes.gov.br At higher concentrations (2.5 µM and above), it leads to an irreversible arrest in S-phase in the same cell line. nih.govcapes.gov.br This dual effect appears to be a result of both a delay in S-phase progression and an arrest in the G2-M phases. researchgate.netaacrjournals.org The S-phase arrest induced by S23906 has been shown to be mediated by the checkpoint kinase Chk1. researchgate.net Loss of ATR function or pharmacological inhibition of checkpoint kinases can abrogate this S-phase arrest. nih.gov

Inhibition of DNA Synthesis

A prominent effect of this compound is the inhibition of DNA synthesis. Complete prevention of bromodeoxyuridine (BrdU) incorporation was observed after only 4 hours of incubation with 5 µM this compound in HT29 cells. nih.govcapes.gov.br This irreversible inhibition of DNA synthesis is considered a key cellular event following this compound exposure. aacrjournals.org S23906 is described as a strong inhibitor of DNA synthesis compared to other alkylating agents. portlandpress.com

Cyclin Protein Level Alterations (e.g., Cyclin E)

Treatment with this compound leads to a significant increase in Cyclin E protein levels. nih.govaacrjournals.orgnih.govcapes.gov.br This increase in Cyclin E is observed without significant modifications in the levels of cyclins D1, D2, D3, or A. nih.govcapes.gov.br Interestingly, the overexpressed Cyclin E protein is not complexed with Cdk2. nih.govcapes.gov.br Similar inhibition of BrdU incorporation and elevation of Cyclin E protein levels have been observed with cytosine arabinoside, which reversibly inhibits progression into S phase, but not with DNA damage induced by cisplatin (B142131). nih.govcapes.gov.br Overexpression of Cyclin E has been implicated in the cytotoxic activity of this compound, as shown in a resistant cell line. nih.gov

Here is a summary of the observed cell cycle effects and Cyclin E alterations:

| Effect | Concentration Range (HT29 cells) | Reversibility | Associated Proteins |

| G2+M phase arrest | ≤ 1 µM | Partially reversible | |

| S-phase arrest | ≥ 2.5 µM | Irreversible | Chk1 |

| Inhibition of DNA synthesis | 5 µM (complete prevention) | Irreversible | |

| Cyclin E level increase | Observed with treatment | Not complexed with Cdk2 |

Activation of DNA Damage Response Pathways

This compound activates cellular machinery associated with the DNA damage response, including the induction of replication-dependent double-strand breaks and activation of checkpoint kinases like Chk1. researchgate.net

Induction of Replication-Dependent Double-Strand Breaks

This compound induces the formation of DNA double-strand breaks (DSBs). aacrjournals.orgresearchgate.netnih.gov These DSBs are primarily found in S-phase cells and are inhibited by aphidicolin, suggesting they are DNA replication-mediated. aacrjournals.orgnih.govaacrjournals.orgtandfonline.com The formation of secondary DNA lesions, such as DSBs, is believed to play an important role in the cytotoxicity of this compound. aacrjournals.orgnih.gov The early induction of the DNA damage response, including γ-H2AX foci, is limited to actively replicating DNA regions and is associated with sites of DNA synthesis. portlandpress.comtandfonline.com

Checkpoint Kinase 1 (Chk1) Activation

S23906 exposure leads to rapid activation of the ATR/Chk1 pathway, particularly in replicating cells. nih.govportlandpress.com This activation is indicated by the phosphorylation of Chk1 on both Ser317 and Ser345. portlandpress.com Activation of Chk1 is accompanied by a rapid and sustained loss of Cdc25A, a downstream Chk1 target, which limits the capacity of cells to undergo S-phase progression. portlandpress.com Chk1 activation is equally induced by S23906 in both wild-type and BRCA2-deficient cells. researchgate.netnih.gov ATR is identified as a central coordinator of the DNA-damage response to S23906, and its attenuation inhibits the early phosphorylation of Chk1. nih.gov

Gamma-H2AX Induction

Exposure to this compound leads to the induction of gamma-H2AX (γ-H2AX), a phosphorylated variant of histone H2AX that serves as a marker for DNA double-strand breaks and DNA damage response activation nih.govportlandpress.com. The induction of γ-H2AX foci by this compound is rapid portlandpress.com. Research indicates a strong correlation between the early induction of γ-H2AX foci and sites of DNA synthesis within individual cells portlandpress.com. This suggests that the initial DNA damage response triggered by this compound is predominantly localized to actively replicating regions of the DNA portlandpress.com. Specifically, the formation of double-strand breaks induced by S23906 exposure is mainly observed during the S phase of the cell cycle and is inhibited by aphidicolin, further supporting the role of DNA synthesis in converting the initial DNA adducts into more toxic lesions researchgate.net. The Ataxia telangiectasia mutated- and Rad3-related (ATR) kinase is activated rapidly following S23906 exposure, as indicated by the phosphorylation of H2AX and Chk1, suggesting that this compound is a potent inducer of replication stress portlandpress.com.

Protein Recognition and Interaction with this compound-DNA Adducts

Proteins within the cell nucleus are involved in the recognition and processing of DNA adducts formed by this compound researchgate.netnih.govdntb.gov.uaresearchgate.netnih.govnih.gov. Studies aimed at identifying proteins that specifically recognize this compound-DNA adducts have identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and High-Mobility Group Box 1 (HMG-B1) as key interacting partners nih.govresearchgate.netnih.gov. This recognition and interaction are crucial steps linking the initial DNA damage to downstream cellular consequences researchgate.netnih.gov.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Binding Dynamics

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), traditionally known for its role in glycolysis, has also been implicated in various nuclear functions, including DNA repair and apoptosis nih.govuniprot.orgresearchgate.netwikipedia.org. Following DNA alkylation by this compound, there is an observed increase in the binding of GAPDH to chromatin nih.govresearchgate.netdntb.gov.ua.

Direct Interaction with Alkylated DNA Sequences (Single-Stranded, Double-Stranded, Telomeric)

Studies have demonstrated that GAPDH directly binds to S23906-alkylated DNA sequences nih.govresearchgate.netnih.govresearchgate.net. This binding is not limited to a specific DNA structure; GAPDH has been shown to bind to S23906-alkylated single-stranded, double-stranded, and telomeric DNA sequences nih.govresearchgate.netnih.govresearchgate.net. This interaction is described as being dependent on the presence of the drug and influenced by the specific DNA sequence and structure nih.govresearchgate.net. Experimental approaches, such as the cyclic amplification of sequence targeting (CASTing) method and electrophoretic mobility shift assays (EMSA), have been used to characterize GAPDH's DNA-binding selectivity and its direct interaction with S23906-alkylated sequences nih.govnih.gov.

Role of GAPDH in DNA Repair and Apoptosis in this Context

In the context of this compound-induced DNA damage, GAPDH appears to play a multifaceted role, potentially influencing both DNA repair processes and the induction of apoptosis nih.govresearchgate.net. The increased presence of GAPDH in the chromatin compartment following this compound treatment may facilitate the recruitment of protein complexes involved in DNA repair pathways researchgate.net. For instance, the increase in chromatin-bound GAPDH could contribute to the recruitment of a complex including PDIA3, which is known to induce γ-H2AX phosphorylation researchgate.net. The co-localization of HMG-B1 with GAPDH in the chromatin compartment also suggests their collaborative involvement in the cellular response to this compound adducts, potentially within a repair complex researchgate.netmdpi.com. The specific cytotoxic and apoptotic activities associated with GAPDH in response to this compound adducts have been investigated, revealing context-dependent effects in different cellular models nih.govresearchgate.net.

High-Mobility Group Box 1 (HMG-B1) Association with Chromatin-Bound Adducts

High-Mobility Group Box 1 (HMG-B1) is another nuclear protein identified as interacting with this compound-DNA adducts nih.govresearchgate.netnih.gov. HMG-B1 acts as a protein partner to GAPDH in the context of DNA alkylation by this compound nih.govresearchgate.netdntb.gov.ua. Alkylation by this compound leads to an increase in the binding of HMG-B1 to chromatin nih.govresearchgate.netdntb.gov.ua. This association with chromatin-bound adducts, alongside GAPDH, suggests a role for HMG-B1 in the cellular response to this compound-induced DNA damage, potentially within a complex involved in DNA repair or signaling researchgate.netmdpi.com.

Programmed Cell Death Mechanisms Initiated by this compound

Apoptotic Pathways

This compound is a known inducer of caspase-dependent apoptosis in various cancer cell types citeab.comnih.govmetabolomicsworkbench.org. Apoptosis, a form of programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Studies have shown that treatment with this compound leads to the activation of key components of the apoptotic machinery.

A significant event observed following this compound exposure is the activation of caspase-3 nih.govnih.gov. Caspase-3 is an executioner caspase, playing a central role in the final stages of apoptosis by cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes associated with programmed cell death nih.gov. The activation of caspase-3 by this compound underscores the compound's ability to trigger the downstream cascade of events that culminate in apoptotic cell death.

Furthermore, this compound has been linked to the cleavage of Poly(ADP-ribose) polymerase (PARP) citeab.com. PARP is a nuclear protein involved in DNA repair, and its cleavage by activated caspases, particularly caspase-3 and caspase-7, is considered a hallmark of apoptosis citeab.com. This cleavage event inactivates PARP, preventing DNA repair and contributing to the cellular demise. The observation of PARP cleavage in response to this compound treatment provides further evidence of its pro-apoptotic activity through the caspase-mediated pathway.

The induction of apoptosis by this compound is likely a consequence of its primary mechanism of action, which involves alkylating DNA in the minor groove and inducing DNA helix opening citeab.com. This DNA damage triggers cellular stress responses, including cell cycle arrest, which, if the damage is irreparable, can signal for the activation of apoptotic pathways. The differential response observed in various cell lines suggests that the specific biochemical pathways leading to apoptosis upon this compound treatment can vary depending on the cellular context nih.gov.

Mitotic Catastrophe Induction

In addition to inducing apoptosis, this compound is recognized for its ability to induce mitotic catastrophe citeab.comnih.gov. Mitotic catastrophe is a form of cell death that results from aberrant mitosis, often triggered by DNA damage or defects in cell cycle checkpoints. It serves as a critical mechanism to prevent the proliferation of cells with genomic instability.

This compound's DNA alkylating activity leads to DNA damage citeab.com, which in turn activates DNA damage checkpoints, such as the Chk1 pathway citeab.com. Activation of these checkpoints can result in cell cycle arrest, notably at the G2/M phase citeab.comnih.govmetabolomicsworkbench.org. While a reversible G2/M arrest can allow time for DNA repair, persistent or irreparable damage can lead to entry into an abnormal mitosis.

Studies have demonstrated that this compound treatment induces a reversible G2/M phase arrest at lower concentrations and can lead to mitotic catastrophe in cell lines such as HT-29 and HeLa citeab.com. This suggests that cells, unable to resolve the DNA damage or mitotic defects induced by this compound, proceed through a flawed mitosis, resulting in the characteristics of mitotic catastrophe, such as the formation of multipolar spindles or failure of cytokinesis, ultimately leading to cell death.

Iii. Preclinical Research Methodologies and Model Systems for S23906 1 Studies

In Vitro Experimental Approaches

In vitro studies provide a controlled environment to dissect the molecular and cellular effects of a compound. For S23906-1, these approaches have been crucial in identifying its primary cellular target and the biochemical consequences of its binding.

The cytotoxic and mechanistic properties of this compound have been assessed across a diverse panel of established cancer cell lines, encompassing both human and murine origins. These models are instrumental for initial potency screening and for investigating the compound's spectrum of activity.

Research has shown this compound to be a potent cytotoxic agent, demonstrating significantly greater activity than its parent compound, acronycine. For instance, it was found to be, on average, 24-fold more potent across five different tumor cell lines compared to acronycine. aacrjournals.org The human colon carcinoma cell line HT29 was reported to be 100-fold more sensitive to this compound than to acronycine when evaluated by a clonogenic survival assay. capes.gov.br

The compound's efficacy has been evaluated in various orthotopic models of human cancers, which involve implanting human tumor cells into the corresponding organ in animal models. aacrjournals.orgresearchgate.net This approach provides a more clinically relevant context for assessing antitumor activity. In these models, this compound demonstrated marked antitumor activity against human lung, ovarian, and colorectal cancers. aacrjournals.orgresearchgate.net For example, in models for human lung cancer using NCI-H460 and A549 cells, this compound significantly increased animal survival. aacrjournals.orgresearchgate.net Similarly, it was as effective as the clinical agent paclitaxel (B517696) in an ovarian tumor model (NIH:OVCAR-3) and as efficient as irinotecan (B1672180) against colon tumors (HT-29 and HCT116). aacrjournals.orgresearchgate.net

Conversely, its activity against certain classic murine tumor models was found to be moderate or inactive. aacrjournals.orgresearchgate.net For example, it was only moderately active against P388 leukemia and showed no activity against B16 melanoma or Lewis lung carcinoma in some studies. aacrjournals.org However, covalent DNA adducts of this compound were successfully identified in the genomic DNA of B16 melanoma cells, confirming that the drug reaches its target in these cells. nih.gov The human epidermoid carcinoma cell line KB-3-1 and its resistant subline KB/S23-500 have also been used to investigate mechanisms of action and resistance. nih.govresearchgate.net

The table below summarizes some of the key cell lines used in the preclinical evaluation of this compound.

Table 1: Selected Human and Murine Cell Lines in this compound Research

| Cell Line | Cancer Type | Species | Research Focus |

|---|---|---|---|

| HT-29 | Colon Carcinoma | Human | Cytotoxicity, Cell Cycle Analysis capes.gov.braacrjournals.orgiiarjournals.orgmdpi.com |

| HCT116 | Colorectal Cancer | Human | Antitumor Activity in Orthotopic Models aacrjournals.orgresearchgate.net |

| NCI-H460 | Lung Cancer | Human | Antitumor Activity in Orthotopic Models aacrjournals.orgresearchgate.net |

| A549 | Lung Cancer | Human | Antitumor Activity in Orthotopic Models aacrjournals.orgresearchgate.net |

| IGROV1 | Ovarian Cancer | Human | Antitumor Activity in Orthotopic Models aacrjournals.orgresearchgate.net |

| NIH:OVCAR-3 | Ovarian Cancer | Human | Antitumor Activity in Orthotopic Models aacrjournals.orgresearchgate.net |

| KB-3-1 | Epidermoid Carcinoma | Human | Cytotoxicity, Detoxification Pathways nih.govacs.org |

| C38 | Colon Carcinoma | Murine | Antitumor Activity aacrjournals.orgresearchgate.netiiarjournals.org |

| P388 | Leukemia | Murine | Antitumor Activity aacrjournals.orgresearchgate.net |

| B16 | Melanoma | Murine | DNA Adduct Formation, Apoptosis aacrjournals.orgnih.govspringernature.com |

A suite of biochemical and biophysical assays has been employed to meticulously characterize the interaction between this compound and its molecular target, DNA.

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique used to detect protein-DNA or small molecule-DNA interactions. springernature.comnih.gov The principle lies in the reduced migration speed of a DNA fragment through a non-denaturing polyacrylamide gel when it is bound by another molecule, causing a "shift" in its position compared to the unbound DNA. springernature.comnih.gov

In the study of this compound, EMSA has been instrumental in demonstrating the formation of stable, covalent adducts with DNA. nih.gov Researchers incubated radiolabeled DNA fragments with the compound and observed a significant retardation in the DNA's mobility on the gel, confirming a strong and stable binding interaction. researchgate.net This technique was also used to show that the diacetate compound this compound and its monoacetate analogue, S28687, form these covalent adducts, whereas an inactive analogue lacking the acetate (B1210297) groups (S23907) does not, pinpointing the reactive moiety of the drug. nih.gov Furthermore, gel shift assays revealed that the binding of this compound to DNA and to the biological nucleophile glutathione (B108866) (GSH) are mutually exclusive events, providing insight into potential detoxification pathways. nih.gov

Nuclease S1 is an endonuclease that specifically digests single-stranded DNA or RNA. nationaldiagnostics.com The Nuclease S1 mapping technique leverages this property to identify single-stranded regions within a predominantly double-stranded DNA structure. nationaldiagnostics.com If a drug binds to duplex DNA and causes local melting or opening of the helix, the resulting single-stranded bubbles become susceptible to cleavage by Nuclease S1. aacrjournals.org

This methodology has been pivotal in revealing a unique aspect of this compound's mechanism of action. aacrjournals.orgnih.gov Studies have shown that the covalent alkylation of guanine (B1146940) residues in DNA by this compound and its analogues leads to a local denaturation of the DNA. aacrjournals.org This drug-induced helix opening renders the DNA susceptible to cleavage by Nuclease S1, an effect that can be visualized on a gel. aacrjournals.orgnih.gov This finding distinguishes this compound from many other DNA-binding agents that typically stabilize the double helix. aacrjournals.org The extent of local DNA opening, as measured by this assay, has also been used to compare the effects of different stereoisomers of the compound, revealing that the orientation of the reactive acetate group influences the degree of DNA structural perturbation. nih.gov

Fluorescence spectroscopy is a sensitive technique used to study molecular interactions. nih.gov It can rely on the intrinsic fluorescence of a compound or changes in the fluorescence of a probe upon interaction with a target molecule. nih.gov

For this compound, which is an intrinsically fluorescent molecule, this technique has provided key evidence for its binding target and dynamics. nih.govaacrjournals.org The intrinsic fluorescence of this compound is quenched upon binding to DNA. aacrjournals.org This quenching effect was used to independently confirm that the compound reacts with the guanine-N2 amino group, as its interaction with a G-C rich oligonucleotide caused a significant decrease in fluorescence, while its interaction with an A-T rich oligonucleotide did not. nih.gov Fluorescence measurements have also been used in competition experiments, demonstrating that binding of this compound to an excess of glutathione (GSH) prevents the subsequent alkylation of DNA, corroborating the findings from electrophoretic mobility shift assays. nih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise identification of molecules and their fragments. In the context of this compound, it has been used to definitively identify the covalent adducts formed with DNA and other nucleophiles. nih.govaacrjournals.org

Early studies utilized mass spectrometry to identify the specific covalent adducts formed between this compound and a short, 7-base pair hairpin oligonucleotide duplex. nih.gov This provided direct, structural evidence of the alkylation reaction. nih.gov Mass spectrometry also confirmed that guanines within a duplex DNA structure are the preferred targets over those in single-stranded DNA. aacrjournals.org Furthermore, electron-impact mass spectrometry (EI-MS) was employed to characterize the covalent adducts formed between this compound and glutathione (GSH), demonstrating that the cysteine thiol group is essential for this reaction. nih.gov These precise adduct identifications have been crucial for confirming the compound's proposed mechanism of action at an atomic level. nih.govnih.gov

Fluorescence Spectroscopy in DNA Interaction Studies

Cellular and Molecular Biology Techniques

Flow cytometry has been a critical tool in understanding how this compound affects cancer cell proliferation. This technique allows for the quantitative analysis of cell cycle distribution by measuring the DNA content of individual cells stained with a fluorescent dye.

In studies involving the human colon carcinoma cell line HT29, flow cytometry revealed that this compound induces distinct, concentration-dependent effects on the cell cycle. capes.gov.brnih.gov At concentrations of 1 µM and below, the compound was found to cause a partially reversible arrest of cells in the G2/M phase. capes.gov.brnih.gov However, at higher concentrations of 2.5 µM and above, this compound led to an irreversible arrest of HT29 cells in the S phase. capes.gov.brnih.gov This S-phase arrest was subsequently followed by apoptosis, or programmed cell death. capes.gov.brnih.gov

Further investigations using KB-3-1 cells and a resistant subline, KB/S23-500, also utilized flow cytometry. nih.govresearchgate.net In the sensitive KB-3-1 cells, treatment with 1 µM this compound resulted in an irreversible arrest in the G2/M phases, which preceded apoptosis. nih.gov In contrast, a portion of the resistant KB/S23-500 cells were able to overcome this G2 arrest and continue to divide, leading to a lower rate of apoptosis. nih.gov

Studies in BRCA2-deficient cell lines have also highlighted the role of this protein in the cellular response to this compound. nih.gov Flow cytometry analysis showed that while BRCA2-proficient cells accumulated in the S phase upon treatment, BRCA2-deficient cells did not exhibit this cell cycle alteration. nih.gov This suggests that BRCA2 is involved in the S-phase checkpoint activation in response to this compound-induced DNA damage.

Table 1: Effect of this compound on Cell Cycle Distribution in HT29 Cells

| Concentration | Cell Cycle Phase Arrest | Reversibility |

|---|---|---|

| ≤ 1 µM | G2/M | Partially Reversible |

| ≥ 2.5 µM | S Phase | Irreversible |

Data sourced from studies on HT29 human colon carcinoma cells. capes.gov.brnih.gov

To directly measure the impact of this compound on DNA replication, researchers have utilized DNA synthesis inhibition assays, most notably the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU).

In HT29 human colon carcinoma cells, a complete inhibition of BrdU incorporation was observed after only a 4-hour incubation with 5 µM this compound. capes.gov.brnih.gov This finding directly demonstrates that the compound potently halts DNA synthesis, which is consistent with the observed S-phase arrest in cell cycle analysis. capes.gov.brnih.gov The inhibition of DNA synthesis is considered a key aspect of the cytotoxic mechanism of this compound. capes.gov.brnih.gov

Western blotting and immunoprecipitation have been essential techniques for dissecting the molecular pathways affected by this compound. These methods allow for the detection and quantification of specific proteins and their modifications, providing insights into the signaling cascades involved in the cellular response to the compound.

Cyclin E Modulation: A significant finding from Western blot analysis in HT29 cells was the substantial increase in the protein levels of cyclin E following treatment with this compound. capes.gov.brnih.gov This effect was specific to cyclin E, as the levels of other cyclins such as D1, D2, D3, and A remained unchanged. capes.gov.brnih.gov Further analysis using immunoprecipitation revealed that this overexpressed cyclin E was not complexed with its typical partner, cyclin-dependent kinase 2 (Cdk2). capes.gov.brnih.gov This suggests a novel mechanism of action for this compound, distinct from agents that cause DNA damage through different means, like cisplatin (B142131). capes.gov.brnih.gov

DNA Damage Response: In KB-3-1 cells, Western blotting was used to examine the phosphorylation status of the checkpoint kinase Chk2. nih.gov A decrease in Chk2 phosphorylation was observed in resistant cells, indicating a less potent activation of the DNA damage signaling pathway compared to the sensitive parental cells. nih.gov Furthermore, the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks, was found to be induced by this compound in a dose- and time-dependent manner, with these breaks being more persistent in the sensitive parental cells. nih.gov

Interaction with GAPDH: Proteomic approaches, including chromatography and mass spectrometry, identified Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a protein that directly binds to this compound/DNA adducts. mdpi.com This interaction was confirmed through co-immunoprecipitation experiments. mdpi.com

The development and characterization of cell lines resistant to this compound have provided invaluable insights into its mechanisms of action and resistance.

A resistant cell line derived from the HT29 human colon carcinoma line demonstrated that the overexpression of cyclin E is implicated in the cytotoxic activity of this compound. capes.gov.brnih.gov

In another study, the KB/S23-500 cell line, which is 15-fold more resistant to this compound than its parental KB-3-1 line, was instrumental in linking the compound's cytotoxicity to the generation of DNA double-strand breaks. nih.gov While both cell lines showed similar rates of DNA adduct formation and repair, the sensitive cells exhibited a higher formation of DNA breaks. nih.gov The resistant cells were more capable of exiting the G2 cell cycle arrest induced by the compound, leading to a lower level of apoptosis. nih.gov This suggests that the differential processing of the initial DNA adducts into more lethal secondary lesions, like double-strand breaks, is a key determinant of sensitivity to this compound. nih.gov

Protein Expression and Modification Analysis (e.g., Western Blotting, Immunoprecipitation)

In Vivo Experimental Models

The antitumor efficacy of this compound has been evaluated in various murine transplantable tumor models. These models involve the implantation of tumor cells into mice to study the effects of potential anticancer agents in a living organism.

This compound demonstrated significant antitumor activity against the C38 colon carcinoma, a murine transplantable tumor. aacrjournals.orgnih.govaacrjournals.org In this model, the compound markedly inhibited tumor growth and, at the optimal dose, induced tumor regression in all treated mice. aacrjournals.orgnih.govaacrjournals.org Notably, this compound was found to be significantly more potent than its parent compound, acronycine. aacrjournals.orgaacrjournals.org

However, the activity of this compound was not uniform across all murine tumor models. It was found to be only moderately active or inactive against other tumors from the former National Cancer Institute panel, such as P388 leukemia, B16 melanoma, and Lewis lung carcinoma. aacrjournals.orgaacrjournals.org This differential activity suggests a degree of selectivity in its antitumor effects. In contrast, this compound showed marked efficacy in orthotopic models of human tumors, including lung, ovarian, and colon cancers. nih.govaacrjournals.orgaacrjournals.org

Table 2: Activity of this compound in Murine Transplantable Tumor Models

| Tumor Model | Compound | Activity | Reference |

|---|---|---|---|

| C38 colon carcinoma | This compound | Marked tumor growth inhibition and regression | aacrjournals.orgnih.govaacrjournals.org |

| P388 leukemia | This compound | Moderately active to inactive | aacrjournals.orgaacrjournals.org |

| B16 melanoma | This compound | Moderately active to inactive | aacrjournals.orgaacrjournals.org |

Orthotopic Human Tumor Xenograft Models in Immunocompromised Mice

The preclinical evaluation of this compound's antitumor activity has extensively utilized orthotopic human tumor xenograft models in immunocompromised mice. aacrjournals.orgresearchgate.net These models are designed to mimic the growth of human tumors in their natural organ environment, providing a more clinically relevant setting than subcutaneous models. aacrjournals.orgnih.gov For this compound studies, tumor tissues or cells from various human carcinomas were implanted into the corresponding organs of immunodeficient mice, typically nude mice. aacrjournals.orgresearchgate.net

A variety of human cancer cell lines have been employed to create these orthotopic models, allowing for the assessment of this compound across different cancer types. aacrjournals.orgnih.gov These include models for human lung, ovarian, and colorectal cancers. aacrjournals.orgresearchgate.netresearchgate.net

Specific orthotopic models used in this compound research include:

Human Lung Cancer : NCI-H460 and A549 human lung carcinoma cells were used. aacrjournals.orgnih.gov

Human Ovarian Cancer : IGROV1 and NIH:OVCAR-3 human ovarian adenocarcinoma cells were established intraperitoneally. aacrjournals.orgnih.gov

Human Colorectal Cancer : HCT116 and HT-29 human colon carcinoma cells were surgically grafted onto the cecum serosa of the mice to evaluate efficacy against primary tumor growth and metastasis. aacrjournals.orgresearchgate.netnih.gov

In addition to human xenografts, the compound was also tested against murine transplantable tumors, such as the C38 colon carcinoma, to establish a broad pharmacological profile. aacrjournals.orgresearchgate.netiiarjournals.org

Assessment of Antitumor Activity in Research Models (e.g., Tumor Regression, Survival in Animal Models)

The antitumor efficacy of this compound in preclinical models was primarily assessed through the evaluation of tumor regression and the analysis of animal survival rates. aacrjournals.orgnih.govnih.gov These endpoints provide critical data on the compound's potential to inhibit tumor growth and extend lifespan in a disease context. aacrjournals.orginterbull.org

Tumor Regression: In the C38 murine colon carcinoma model, this compound demonstrated a marked ability to induce the regression of established tumors. aacrjournals.orgiiarjournals.org Treatment resulted in both partial and complete tumor regressions, indicating a potent cytotoxic effect on cancer cells. aacrjournals.org In the highly aggressive HCT116 human colon cancer model, this compound was also found to inhibit the growth of the primary tumor and, crucially, to eradicate the formation of metastases in the lymph nodes, liver, and lungs. aacrjournals.orgresearchgate.netnih.gov

| Model System | Compound | Observed Effect | Specific Outcome |

|---|---|---|---|

| C38 Murine Colon Carcinoma | This compound | Marked Tumor Inhibition and Regression aacrjournals.orgiiarjournals.org | Induced tumor regression in all treated mice, including 2 complete and 3 partial regressions. aacrjournals.org |

| HCT116 Human Colon Carcinoma | This compound | Inhibition of Primary Tumor and Metastasis aacrjournals.orgresearchgate.net | Eradicated formation of lymph node, hepatic, and pulmonary metastases. aacrjournals.orgnih.gov |

Survival in Animal Models: Survival analysis was a key component in evaluating the therapeutic potential of this compound in various orthotopic human tumor models. aacrjournals.orgnih.gov The efficacy was often quantified as a Treated versus Control (T/C) value, representing the percentage increase in the median survival time of treated animals compared to the control group. aacrjournals.org A significant survival benefit was observed across lung and ovarian cancer models. aacrjournals.orgnih.gov In some cases, treatment with this compound led to a substantial percentage of long-term survivors (LTS), defined as animals remaining alive at the end of the experimental period. aacrjournals.orgnih.gov

Iv. Structure Activity Relationship Sar Investigations of S23906 1 Derivatives

Analysis of Benzoacronycine Analogues and their Biological Activities

The journey from the natural product acronycine to the clinical candidate S23906-1 involved strategic chemical modifications aimed at enhancing cytotoxic potency. Acronycine itself demonstrated modest antitumor effects, which prompted the synthesis of derivatives with improved activity. A key advancement was the linear fusion of an additional aromatic ring to the acronycine core, creating benzoacronycine. This modification was shown to enhance DNA-intercalating capabilities and resulted in a tenfold increase in cytotoxic potency against L1210 leukemia cells compared to the parent acronycine. semanticscholar.org

Further optimization focused on the 1,2-dihydro-1,2-dihydroxyacronycine skeleton, leading to the synthesis of various ester and carbamate (B1207046) derivatives. It was discovered that the presence and nature of substituents at the C1 and C2 positions are critical for biological activity. This compound, a cis-1,2-diacetate derivative of benzo[b]acronycine, emerged as a highly potent compound with significant antitumor activity in preclinical models. nih.govaacrjournals.org

Comparative studies with its analogues have illuminated the structural requirements for its potent effects:

S28687-1 : This monoacetate analogue, also a hydrolysis metabolite of this compound, is a highly reactive compound that forms stable covalent adducts with DNA. nih.govnih.gov Its activity underscores the importance of the acetate (B1210297) leaving group in the alkylation process.

S23907 : A diol derivative of this compound, lacking the two acetate groups, is devoid of both DNA alkylating capacity and cytotoxicity. nih.govacs.org This starkly demonstrates that the C1-C2 acetate functionalities are essential for the compound's mechanism of action. nih.gov

S29385-1 : This dicarbamate derivative also exhibits a very strong DNA destabilizing effect, indicating that other leaving groups can be tolerated at the C1 and C2 positions to induce the characteristic helix opening. nih.gov

Stereoisomers : this compound is a racemic mixture of two cis-enantiomers ((+)-(1R,2R) and (-)-(1S,2S)). nih.gov Studies on the pure enantiomers revealed that while both can alkylate DNA, the degree of subsequent DNA helix destabilization differs between them. This difference in destabilizing capacity correlates directly with their antitumor activity, highlighting the stereospecific nature of the interaction. mdpi.comresearchgate.net

The following table summarizes the key characteristics of this compound and related benzoacronycine analogues.

| Compound | Key Structural Features | DNA Alkylation Activity | DNA Destabilization | Cytotoxicity | Reference |

|---|---|---|---|---|---|

| Acronycine | Parent acridone (B373769) alkaloid | No | No | Low | semanticscholar.orgnih.gov |

| Benzoacronycine | Acronycine with a fused benzene (B151609) ring | No | No | Moderate (10x > Acronycine) | semanticscholar.org |

| This compound | cis-1,2-diacetoxy-benzo[b]acronycine | Yes | Strong | High | nih.govaacrjournals.org |

| S28687-1 | monoacetoxy-benzo[b]acronycine | Yes | Yes | High | nih.govnih.gov |

| S23907 | cis-1,2-dihydroxy-benzo[b]acronycine (diol) | No | No | Inactive | nih.govacs.org |

| S29385-1 | cis-1,2-dicarbamate-benzo[b]acronycine | Yes | Very Strong | High | nih.gov |

Identification of Structural Moieties Critical for DNA Alkylation and Destabilization

The unique mechanism of action of this compound, involving both covalent bonding and subsequent helix destabilization, is dictated by specific structural features. nih.govresearchgate.net

The primary event is DNA alkylation, which occurs through covalent bonding to the exocyclic 2-amino group (N2) of guanine (B1146940) residues located in the DNA minor groove. nih.govacs.orgmdpi.com This interaction is highly specific; this compound does not react with oligonucleotides composed solely of adenine (B156593) and thymine (B56734) base pairs. nih.gov The key structural components enabling this reaction are:

The C1 and C2 Acetate Groups : These functionalities serve as leaving groups, facilitating the covalent bond formation with the guanine N2. nih.gov The diol derivative S23907, which lacks these acetate groups, is completely inactive, confirming that the C1-C2 functionality is the DNA reactive moiety. nih.govacs.org The reaction proceeds with the release of an acetate group. mdpi.com

The Angularly Fused Dimethylpyran Ring : SAR studies involving simplified analogues that lack this fused pyran ring showed only marginal antiproliferative activity. nih.gov This indicates that the rigid, angular geometry conferred by the dimethylpyran ring is an indispensable structural requirement for significant cytotoxicity, likely by correctly orienting the molecule within the DNA minor groove for optimal interaction. nih.gov

Following alkylation, this compound induces a local opening, or "unzipping," of the DNA double helix. aacrjournals.orgresearchgate.net This destabilization is a critical component of its antitumor activity and is dependent on the following:

Stereochemistry at C1 and C2 : The cis configuration of the acetate groups in this compound is crucial. While both cis and trans enantiomers can alkylate DNA, the ability to effectively destabilize the helix is strongly dependent on the stereoisomeric position of the reactive groups. nih.govmdpi.com The enantiomer that produces greater DNA destabilization also exhibits higher antitumor activity, suggesting that the local DNA unwinding is a key lethal lesion. researchgate.net

The Benzo[b]acronycine Core : The planar aromatic core of the molecule first positions the drug in the minor groove through non-covalent interactions before the covalent reaction takes place. The structure of this core influences the orientation of the adduct within the minor groove, which in turn dictates the extent of helix destabilization. nih.govnih.gov

The table below highlights the structural elements of this compound and their functional roles.

| Structural Moiety | Functional Role | Impact of Modification/Absence | Reference |

|---|---|---|---|

| C1-C2 cis-Diacetate Groups | Serve as leaving groups for covalent bond formation (alkylation). | Replacement with hydroxyl groups (S23907) abolishes all activity. | nih.govnih.govacs.org |

| Benzo[b]acronycine Core | Provides the planar scaffold for DNA minor groove targeting. | Removal of the fused benzene ring (acronycine) reduces potency. | semanticscholar.org |

| Angular Dimethylpyran Ring | Ensures correct angular geometry for optimal drug-DNA interaction. | Removal of the pyran ring results in marginal cytotoxic activity. | nih.gov |

| cis-Stereochemistry | Dictates the specific 3D orientation of the adduct in the DNA minor groove, leading to helix destabilization. | Different enantiomers show varied levels of DNA destabilization and corresponding antitumor activity. | nih.govmdpi.comresearchgate.net |

V. Comparative Preclinical Research and Mechanistic Differentiation

Comparison with Parent Compound: Acronycine

S23906-1, a synthetic diester derivative of 1,2-dihydrobenzo[b]acronycine, was developed to improve upon the limited therapeutic potential of the natural alkaloid acronycine, which suffered from poor water solubility and low potency. nih.govnih.gov Comparative studies have demonstrated that this compound exhibits markedly superior anti-tumor properties in terms of potency, activity, and the range of responsive tumor models. aacrjournals.org

In vitro, this compound is significantly more potent than its parent compound. It was found to be, on average, 20 to 24 times more potent than acronycine at inhibiting the proliferation of various tumor cell lines. aacrjournals.orgcapes.gov.brnih.gov In a clonogenic survival assay using the HT29 human colon carcinoma cell line, this compound was 100-fold more sensitive than acronycine. capes.gov.brnih.gov

This enhanced potency translates to in vivo research models. In studies using the C38 colon adenocarcinoma model, this compound was at least 16-fold more potent than acronycine. aacrjournals.orgnih.gov At its optimal dose, this compound induced tumor regression, whereas acronycine was only moderately active at its maximum tolerated dose. aacrjournals.orgnih.govresearchgate.net

Furthermore, this compound displays a distinct and more favorable spectrum of activity. It has demonstrated significant efficacy in aggressive orthotopic models of human solid tumors, including lung, ovarian, and colon cancers, where its activity was comparable or superior to clinically used drugs. nih.govaacrjournals.orgresearchgate.net In contrast, acronycine showed weak activity in these human tumor models. aacrjournals.org Interestingly, this compound was only moderately active or inactive against certain murine tumors like P388 leukemia and B16 melanoma, highlighting a selective efficacy for human solid tumors. nih.govaacrjournals.orgnih.gov

The difference in biological activity is strongly linked to their chemical reactivity towards DNA. The anti-tumor effects of acronycine derivatives are correlated with their ability to form covalent adducts with DNA. researchgate.net this compound is a potent DNA alkylating agent, whereas acronycine is largely unreactive, which accounts for the latter's much lower cytotoxicity. nih.gov

| Parameter | This compound | Acronycine | Reference |

|---|---|---|---|

| In Vitro Potency (Avg. Fold Increase vs. Acronycine) | 20-24x more potent | Baseline | aacrjournals.orgcapes.gov.brnih.gov |

| In Vitro Sensitivity (HT29 Cells, Fold Increase vs. Acronycine) | 100x more sensitive | Baseline | capes.gov.brnih.gov |

| In Vivo Potency (C38 Colon Model, Fold Increase vs. Acronycine) | ≥16x more potent | Baseline | aacrjournals.orgnih.gov |

| Activity in Human Orthotopic Models (e.g., IGROV1 Ovarian) | Marked antitumor activity, comparable to paclitaxel (B517696) | Slightly active | aacrjournals.org |

Comparison with Established DNA-Targeting Agents in Research Models

This compound is mechanistically distinct not only from its parent compound but also from a wide array of clinically established DNA-damaging agents. Its uniqueness lies in both its mode of DNA alkylation and the specific cellular responses it elicits.

The primary molecular target of this compound is DNA, but its interaction with the double helix is highly unconventional.

Alkylation Site: this compound covalently binds to the exocyclic N2-amino group of guanine (B1146940) residues. nih.govresearchgate.netaacrjournals.org This positions the adduct within the minor groove of the DNA helix. nih.goviiarjournals.orgportlandpress.com This mode of binding contrasts sharply with the majority of classical alkylating agents, such as nitrogen mustards, nitrosoureas, and the platinum-based drug cisplatin (B142131), which predominantly form adducts at the N7 position of guanine in the major groove. nih.gov

Effect on DNA Helix Stability: Perhaps the most distinguishing feature of this compound is its effect on DNA structure following covalent binding. Unlike most DNA-binding molecules, which stabilize the double helix (e.g., intercalators, or other minor groove binders like Ecteinascidin 743 and SJG-136), this compound actively destabilizes it. aacrjournals.orgnih.govmdpi.com This action induces a massive distortion, leading to the local opening of the DNA helix and the formation of single-stranded DNA regions. aacrjournals.orgmdpi.com This has been termed a "helicase-like" activity, a property that is unique for a small molecule DNA binder. aacrjournals.org While cisplatin can also cause local destabilization, the primary mechanism and binding site are different. nih.gov

| Compound Class | Example Agent(s) | Primary Binding Site | DNA Groove Preference | Effect on Helix Stability | Reference |

|---|---|---|---|---|---|

| Benzoacronycine | This compound | Guanine-N2 | Minor | Destabilization (Helix Opening) | aacrjournals.orgnih.govmdpi.com |

| Conventional Alkylators | Nitrogen Mustards, Cisplatin | Guanine-N7 | Major | Stabilization or Local Destabilization | nih.gov |

| Other Minor Groove Binders | Ecteinascidin 743 (Trabectedin) | Guanine-N2 | Minor | Stabilization | mdpi.com |

| Pyrrolobenzodiazepines | SJG-136 | Guanine-N2 | Minor | Stabilization | mdpi.com |

The unique DNA lesion produced by this compound triggers a distinct cascade of cellular events that differs from the responses induced by other genotoxic agents.

Cell Cycle Perturbations: this compound induces an irreversible arrest of the cell cycle in the S phase, which is preceded by a potent and rapid inhibition of DNA synthesis. nih.govcapes.gov.brnih.gov This effect is particularly strong when compared with other alkylating agents. portlandpress.com At lower concentrations, the compound can also cause a reversible arrest in the G2/M phase, which can be followed by mitotic catastrophe. capes.gov.brnih.govmdpi.com

DNA Damage Response (DDR) Pathway: The cellular response to this compound-induced damage is specifically coordinated by the ATR (Ataxia telangiectasia mutated- and Rad3-related) kinase. portlandpress.comnih.gov Exposure to the compound leads to the rapid activation of the ATR-Chk1 signaling axis, which is critical for initiating the S-phase checkpoint. portlandpress.comnih.gov Notably, the initial response does not appear to involve the ATM or MRN (Mre11-Rad50-Nbs1) protein complexes, which are central to the DDR for other types of DNA damage. portlandpress.comnih.gov This specific pathway reliance distinguishes this compound from other agents that may activate ATM/Chk2 or a broader response. portlandpress.com

Unique Molecular Markers: A hallmark of the cellular response to this compound is a significant and specific increase in the protein level of cyclin E. nih.govcapes.gov.brnih.gov This elevation is not observed for other cyclins such as A, D1, D2, or D3. capes.gov.brnih.govmdpi.com A comparative study showed that while the antimetabolite cytosine arabinoside also induced an increase in cyclin E, the DNA cross-linking agent cisplatin did not, underscoring the novelty of the this compound-induced cellular signature. capes.gov.brnih.gov

| Cellular Response | This compound | Cisplatin | Cytosine Arabinoside | Reference |

|---|---|---|---|---|

| Primary Cell Cycle Arrest | Irreversible S-phase arrest | G2/M arrest | Reversible S-phase arrest | capes.gov.brnih.gov |

| Key DDR Kinase Activated | ATR -> Chk1 | ATR & ATM -> Chk1/Chk2 | ATR -> Chk1 | portlandpress.comnih.gov |

| Effect on Cyclin E Levels | Significant increase | No significant change | Significant increase | capes.gov.brnih.gov |

| Resulting Cell Fate | Apoptosis / Mitotic Catastrophe | Apoptosis | Apoptosis | capes.gov.brnih.govmdpi.com |

Vi. Broader Research Implications and Future Academic Directions

Contribution to the Understanding of Novel DNA-Targeting Mechanisms

S23906-1 has expanded the scientific understanding of how small molecules can interact with and modify DNA. It is a monofunctional alkylating agent that covalently binds to the exocyclic 2-amino group (N2) of guanine (B1146940), a site located within the minor groove of the DNA helix. researchgate.netmdpi.comnih.gov This in itself is a feature shared by a select few anticancer agents. researchgate.net

What makes this compound particularly noteworthy is its subsequent action on the DNA structure. Unlike many DNA-binding compounds that stabilize the double helix, this compound possesses a "helicase-like" activity that locally destabilizes and unwinds the DNA duplex at the site of the adduct. tandfonline.com This leads to the formation of single-stranded DNA regions, a characteristic that was not widely appreciated as a primary mechanism for DNA-targeting drugs. researchgate.netmdpi.com This helix-destabilizing property challenges the conventional paradigm and introduces a new mechanism for DNA modification by small molecules, broadening the conceptual framework for DNA recognition. nih.gov

Insights into DNA Damage Response and Repair Pathways

The unique DNA lesions created by this compound have been instrumental in dissecting the intricate network of cellular DNA damage response (DDR) and repair pathways. The bulky, helix-distorting adducts formed by this compound are primarily recognized and processed by the Nucleotide Excision Repair (NER) pathway. mdpi.comtandfonline.com Research has shown that resistance to this compound can be associated with increased NER activity. tandfonline.com

When the primary adducts are not repaired by NER, particularly during DNA replication, they cause the replication fork to stall. tandfonline.comportlandpress.com This replicative stress triggers a cascade of events, beginning with an early, ATR-dependent activation of the checkpoint kinase Chk1, which leads to an S-phase arrest. tandfonline.comportlandpress.com The collision of the replication machinery with the unrepaired adducts ultimately leads to the formation of secondary, more cytotoxic lesions: DNA double-strand breaks (DSBs). researchgate.netportlandpress.comaacrjournals.org

Further investigation has revealed that these DSBs are predominantly repaired via the Homologous Recombination (HR) pathway, while the Non-Homologous End-Joining (NHEJ) pathway plays a lesser role. researchgate.nettandfonline.com Consequently, cells with deficiencies in HR proteins, such as BRCA2, exhibit heightened sensitivity to this compound. researchgate.netmdpi.com This hierarchical engagement of distinct repair pathways—from NER to HR—provides a clear model of how cells respond to complex, replication-dependent DNA damage.

This compound as a Research Probe for Cellular Biological Processes

Given its well-defined and unique mechanism of action, this compound serves as a powerful research probe for exploring fundamental cellular processes. nih.gov It allows scientists to induce a specific type of DNA damage—minor groove guanine adducts that cause helix destabilization—and observe the downstream consequences. researchgate.nettandfonline.com

Key applications as a research probe include:

Investigating DNA Repair Pathway Choice: this compound can be used to study the interplay and hierarchy between NER, ATR/Chk1 signaling, and HR repair. mdpi.comtandfonline.com

Studying S-Phase Checkpoint Control: Its ability to induce replication-dependent DSBs makes it an excellent tool for examining the mechanisms of S-phase arrest and the roles of key regulatory proteins. researchgate.netcapes.gov.brresearchgate.net

Identifying Novel Protein-DNA Adduct Interactions: Research using this compound has led to the identification of proteins not traditionally seen as primary DNA repair factors, such as the metabolic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), in the recognition of its DNA adducts. researchgate.netmdpi.com This opens up new avenues for understanding how cellular metabolism and DNA repair might be coordinated.

The table below summarizes the key cellular proteins and pathways that are activated or involved in the response to this compound induced DNA damage.

| Pathway/Process | Key Proteins Involved | Role in Response to this compound |

|---|---|---|

| Initial Adduct Repair | NER pathway proteins (e.g., XPA, XPC) | Recognizes and removes the primary bulky adducts. mdpi.comtandfonline.com |

| Damage Signaling | ATR, Chk1 | Initiates the early DNA damage response to stalled replication forks, leading to S-phase arrest. tandfonline.comportlandpress.com |

| DSB Repair | HR pathway proteins (e.g., BRCA2, RAD51) | Repairs replication-dependent double-strand breaks. researchgate.netmdpi.comtandfonline.com |

| Adduct Recognition | GAPDH, HMG-B1 | Binds to this compound/DNA adducts, suggesting roles beyond their canonical functions. researchgate.net |

| Cell Cycle Control | Cyclin E, Cdk2 | Levels of Cyclin E increase, and cells undergo an irreversible arrest in S phase. researchgate.netcapes.gov.brresearchgate.net |

Conceptual Frameworks for DNA-Drug Recognition and Design Principles for DNA-Modifying Agents

The study of this compound has provided valuable lessons for the rational design of new DNA-modifying agents. It has fundamentally challenged the long-held belief that therapeutic DNA binders must stabilize the DNA duplex. The discovery of its helicase-like activity demonstrates that controlled destabilization of DNA is a viable and potent antitumor strategy. tandfonline.com

This opens up a new conceptual framework for drug discovery, encouraging the design of molecules that exploit the formation of localized single-stranded DNA to interfere with replication or transcription, or to create novel binding sites for other proteins or drugs. The elucidation of the this compound mechanism, from the specific guanine-N2 target to the critical role of its diacetate functional groups for reactivity, provides a detailed blueprint for creating next-generation alkylating agents with potentially novel biological activities and improved therapeutic profiles. nih.gov This knowledge expands the toolkit for medicinal chemists, moving beyond simple DNA binding and intercalation towards more sophisticated methods of manipulating DNA structure and function.

Q & A

Q. What experimental protocols are recommended for assessing S23906-1’s DNA alkylation efficiency in vitro?

To evaluate this compound’s DNA alkylation, use gel electrophoresis (e.g., agarose gels) to detect covalent DNA adducts. Include controls with untreated DNA and glutathione (GSH)-depleted systems to isolate the compound’s direct effects. Quantify adduct formation via mass spectrometry or HPLC to measure reaction kinetics . Ensure reproducibility by standardizing buffer conditions (pH, ionic strength) and reaction times, as outlined in preclinical study guidelines .

Q. How should researchers formulate hypotheses about this compound’s antitumor mechanisms?

Base hypotheses on prior evidence of this compound’s guanine-N2 alkylation and its modulation by cellular thiols like GSH . Align hypotheses with gaps in existing literature, such as the role of redox balance in its cytotoxicity. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., “Does GSH depletion enhance this compound’s antitumor efficacy in KRAS-mutant cell lines compared to wild-type?” .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For cytotoxicity assays, ensure replicates (n ≥ 3) and report confidence intervals to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

Discrepancies may arise from differences in GSH levels, pharmacokinetics, or tumor microenvironments. Address this by:

- Profiling GSH and other thiols in model systems using LC-MS .

- Incorporating 3D tumor spheroids or co-cultures to mimic in vivo conditions .

- Performing PK/PD modeling to correlate drug exposure and response . Document methodological limitations transparently to guide interpretation .

Q. What strategies mitigate confounding effects of cellular thiols when studying this compound’s DNA adduct formation?

- Deplete intracellular GSH using inhibitors (e.g., buthionine sulfoximine) and validate depletion via Ellman’s assay.

- Use GSH-deficient cell lines (e.g., GCLC knockouts) to isolate this compound’s direct DNA interactions .

- Compare adduct stability in reducing vs. non-reducing environments using circular dichroism or thermal denaturation assays .

Q. How can computational methods enhance the design of this compound derivatives with improved selectivity?

Employ molecular docking to simulate this compound’s binding to DNA and identify residues critical for alkylation. Use QSAR models to predict the impact of structural modifications (e.g., substituents on the acronycine backbone) on reactivity and solubility. Validate predictions with synthetic analogs and in vitro toxicity screens .

Methodological Challenges & Solutions

Q. What criteria ensure rigor in replicating this compound studies across laboratories?

- Standardize cell lines (e.g., ATCC authentication), culture conditions, and GSH measurement protocols .

- Publish detailed methods, including instrument calibration data and raw data repositories, per NIH guidelines .

- Use inter-laboratory validation cohorts to assess reproducibility .

Q. How should researchers optimize in vivo models to study this compound’s tumor specificity?

- Select immunocompetent models (e.g., syngeneic grafts) to account for immune modulation.

- Incorporate biomarkers (e.g., γ-H2AX for DNA damage) to track target engagement.

- Compare biodistribution via radiolabeled this compound in tumor vs. normal tissues .

Data Interpretation & Reporting

Q. How to address non-linear cytotoxicity patterns in this compound dose-response experiments?

Non-linearity may indicate off-target effects or saturation of DNA binding sites. Perform comet assays to distinguish DNA damage mechanisms and use RNA-seq to identify stress-response pathways activated at higher doses .

Q. What frameworks are recommended for contextualizing this compound’s preclinical findings within broader oncology research?

Align results with the FAIR principles (Findable, Accessible, Interoperable, Reusable). Compare this compound’s mechanism to other DNA-alkylating agents (e.g., temozolomide) in discussion sections, emphasizing unique redox-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.